molecular formula C9H4F3NO2 B13317969 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13317969
M. Wt: 215.13 g/mol
InChI Key: SQSWCGTWTZQXFP-UHFFFAOYSA-N
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Description

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a cyano group, a fluorine atom, and a difluoroacetic acid moiety

Preparation Methods

The synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of fluorine atoms to the aromatic ring.

    Cyanation: Introduction of the cyano group.

    Acylation: Formation of the difluoroacetic acid moiety.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The fluorine atoms and cyano group can participate in nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The difluoroacetic acid moiety can also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as:

    3-Cyano-5-fluorophenylboronic acid: Shares the cyano and fluorine groups but differs in the boronic acid moiety.

    4-Cyano-3-fluorophenylboronic acid: Similar structure with different positioning of the cyano and fluorine groups.

    3-Cyano-2,4-difluorophenylboronic acid: Contains an additional fluorine atom and a boronic acid moiety.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H4F3NO2/c10-7-2-5(4-13)1-6(3-7)9(11,12)8(14)15/h1-3H,(H,14,15)

InChI Key

SQSWCGTWTZQXFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(C(=O)O)(F)F)F)C#N

Origin of Product

United States

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